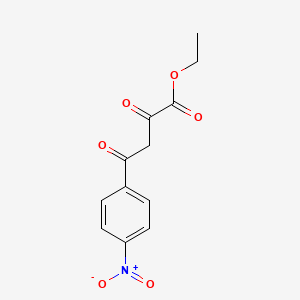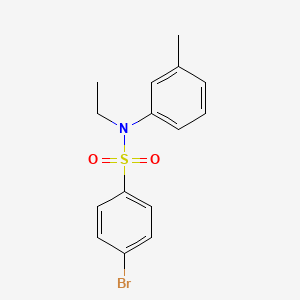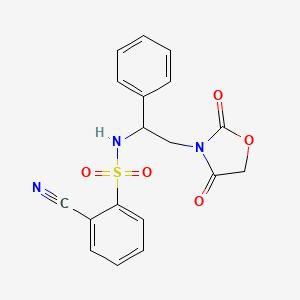
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENPB) is an organic compound that has been used in a variety of scientific research applications. It is a compound of interest due to its unique chemical structure, which allows it to interact with other molecules in interesting ways. ENPB has been used in the synthesis of a variety of compounds, as well as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Electron-Deficient Dienes
Ethyl 4-aryl-2,4-dioxobutanoates, including Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, have been used in stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives. These derivatives undergo ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Creation of Pyrazine and Biphenyl Derivatives
Reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile lead to the formation of pyrazine and biphenyl derivatives, demonstrating the compound's versatility in synthesizing various heterocyclic structures (Moloudi et al., 2018).
Development of Azo Polymers
The compound has been used in the synthesis of azo polymers, which show significant photoinduced birefringence. This suggests its application in reversible optical storage technologies (Meng et al., 1996).
Antioxidant Properties Research
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate derivatives have been investigated for their antioxidant properties, indicating potential applications in pharmaceutical and health-related research (Stanchev et al., 2009).
Insecticide Metabolism Studies
The compound has also been studied in the context of insecticide metabolism, particularly in understanding the reduction of nitro groups in various species, which is crucial for developing safer and more effective pest control methods (Hitchcock & Murphy, 1967).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate mediated Lossen rearrangement has been demonstrated for synthesizing hydroxamic acids and ureas, important in medicinal chemistry (Thalluri et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-3-5-9(6-4-8)13(17)18/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCJSIZCCDVCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-amino-4-(methoxymethyl)-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)












